molecular formula C9H18I2 B1329630 1,9-Diiodononane CAS No. 24613-65-8

1,9-Diiodononane

Cat. No. B1329630
CAS RN: 24613-65-8
M. Wt: 380.05 g/mol
InChI Key: QVXLFUVDXDMDFE-UHFFFAOYSA-N
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Description

1,9-Diiodononane is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies can provide insight into its potential characteristics and applications. For instance, the use of diiodo compounds in organic synthesis is well-documented, as they serve as versatile reagents for various chemical transformations .

Synthesis Analysis

The synthesis of diiodo compounds can often be achieved through halogenation reactions. For example, 1,4-diiodo-1,3-dienes can be synthesized from alkynes and iodine, suggesting a possible route for the synthesis of 1,9-diiodononane through similar halogenation of a corresponding alkyne or alkene precursor . Additionally, cross-coupling reactions, such as those catalyzed by

Scientific Research Applications

Crystal Engineering

  • Application : Crystal engineering using 1,9-diammoniononane as a template cation.
  • Details : The reaction of 1,9-diaminononane with hydroiodic acid in the presence of iodine produces a compound that forms a solid-state structure with a polyiodide substructure. This demonstrates the use of 1,9-diammoniononane in the creation of layered polyiodide structures.
  • Source : Reiss & Engel, 2004, Zeitschrift für Naturforschung B
  • Application : Investigating bacterial dehalogenation of halogenated alkanes and fatty acids.
  • Details : Research on 1,9-dichlorononane, closely related to 1,9-diiodononane, shows its interaction with bacteria in sewage, indicating its potential for studying environmental dehalogenation processes.
  • Source : Omori & Alexander, 1978, Applied and Environmental Microbiology
  • Application : Exploring the use of 1,9-decanediol, structurally similar to 1,9-diiodononane, as a biological nitrification inhibitor.
  • Details : This compound is effective in inhibiting nitrification in agricultural soils, suggesting potential applications in agriculture and environmental management.
  • Source : Lu et al., 2019, Soil Biology and Biochemistry
  • Application : In the synthesis of pharmaceutical intermediates.
  • Details : A study detailed the improved synthesis of 1-bromo-9[(4,4,5,5,5-pentafluoropentyl)thio]-Nonane, an intermediate crucial for the synthesis of Fulvestrant, demonstrating the importance of similar compounds in pharmaceutical manufacturing.
  • Source : Shi, 2009, Periodical of Ocean University of China

properties

IUPAC Name

1,9-diiodononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18I2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXLFUVDXDMDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCI)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067008
Record name Nonane, 1,9-diiodo-
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URL https://comptox.epa.gov/dashboard/DTXSID0067008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Diiodononane

CAS RN

24613-65-8
Record name 1,9-Diiodononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24613-65-8
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Record name Nonane, 1,9-diiodo-
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Record name 1,9-Diiodononane
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Record name Nonane, 1,9-diiodo-
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Record name Nonane, 1,9-diiodo-
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Record name 1,9-diiodononane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RL Foltz, S Ramachandran, DG Cornwell - Lipids, 1969 - Springer
The a~-diiodoalkanes have several important applications in lipid chemistry. The ether terminal fragments of unsaturated alkyl glycerols yield a, ordiiodoalkanes when the alkyl …
Number of citations: 5 link.springer.com
TH Shi, Y Nagata, S Akine, S Ohtani… - Journal of the …, 2022 - ACS Publications
Controlling bottom-up syntheses from chiral seeds to construct architectures with specific chiralities is currently challenging. Herein, a twisted chiral cavitand with 5-fold symmetry was …
Number of citations: 6 pubs.acs.org
V De Pasquale, A Esposito, G Scerra… - Journal of Medicinal …, 2023 - ACS Publications
Sanfilippo syndrome comprises a group of four genetic diseases due to the lack or decreased activity of enzymes involved in heparan sulfate (HS) catabolism. HS accumulation in …
Number of citations: 2 pubs.acs.org
CE Rutledge, JG Millar, CM Romero… - Environmental …, 2009 - academic.oup.com
Adult male and female Callidiellum rufipenne (Motschulsky) (Coleoptera: Cerambycidae) aggregate on severely stressed or fallen trees and cut logs of cypress species (Cupressaceae) …
Number of citations: 29 academic.oup.com
KDM Harris - … of Supramolecular Chemistry-Two-Volume Set …, 2013 - api.taylorfrancis.com
It is convenient to regard a crystalline solid inclusion compound to be composed of two chemically distinguishable substructures: the host and guest substructures. In many cases, the …
Number of citations: 3 api.taylorfrancis.com
KDM Harris - Turning points in solid-state, materials and surface …, 2007 - books.google.com
The most significant turning point in my scientific career was without a doubt being given the opportunity (in 1985) to join the research group of Sir John Meurig Thomas at the University …
Number of citations: 5 books.google.com
M DE FENZA - core.ac.uk
Organic synthesis, medicinal chemistry and drug discovery represent today the main direction toward which the modern organic chemistry is reorienting. Drug discovery needs indeed …
Number of citations: 2 core.ac.uk
S Dawadi - 2013 - search.proquest.com
Metals are essential to life, yet they can be toxic for biological systems when present in excessive amounts. The major source of metal overload in humans is diet; and in some cases, …
Number of citations: 3 search.proquest.com
S Hayakawa, S Hashimoto, T Onaka - Lipids, 1969 - Springer
We have recently reported on the microbiological conversion of cholic acid (I) into 4a-(2-carboxyethyl)-5-oxo-7afl,'/(R)-dimethyl-3a~-hexahydroindan-lfl-butyric acid (Ila) with …
Number of citations: 2 link.springer.com
JM Thomas - 2008 - books.google.com
The scientific exploration of solid materials represents one of the most important, fascinating and rewarding areas of scientific endeavour in the present day, not only from the viewpoint …
Number of citations: 18 books.google.com

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